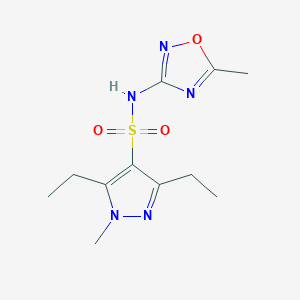
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide, also known as DMPS, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for a wide range of biological and biochemical studies.
Mécanisme D'action
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide inhibits carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This prevents the enzyme from functioning properly, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide. This mechanism of action has been studied extensively using X-ray crystallography and other biochemical techniques.
Biochemical and Physiological Effects:
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its potential as a carbonic anhydrase inhibitor, 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide has been shown to have anti-inflammatory and antioxidant properties. It has also been studied for its potential as a neuroprotective agent and as a potential treatment for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide is its unique chemical structure, which makes it a promising candidate for a wide range of biological and biochemical studies. However, one limitation of 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide is that it can be difficult to synthesize and purify, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a carbonic anhydrase inhibitor for the treatment of glaucoma and other diseases. Additionally, 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide could be studied for its potential as an anti-inflammatory or antioxidant agent. Further research is needed to fully understand the potential applications of 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide in scientific research.
Méthodes De Synthèse
The synthesis of 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide involves the reaction of 3,5-diethyl-1-methylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-methyl-1,2,4-oxadiazole-3-amine to form the desired compound, 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide. The overall yield of this reaction is around 50%, and the purity of the final product can be improved through recrystallization or chromatography.
Applications De Recherche Scientifique
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a potential inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are essential enzymes that play a critical role in the regulation of acid-base balance in the body. Inhibition of these enzymes has been shown to have potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3S/c1-5-8-10(9(6-2)16(4)13-8)20(17,18)15-11-12-7(3)19-14-11/h5-6H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTZCQNPXFHTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)CC)S(=O)(=O)NC2=NOC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one](/img/structure/B7682240.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B7682244.png)
![N-[4-(diethylcarbamoyl)phenyl]-2-(ethylamino)pyridine-4-carboxamide](/img/structure/B7682262.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-5-(cyclopropylsulfamoyl)furan-2-carboxamide](/img/structure/B7682270.png)
![1-(1-Methylpyrazol-4-yl)-3-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]piperidin-2-one](/img/structure/B7682276.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7682285.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4,6-dimethylpyridin-2-yl)benzamide](/img/structure/B7682290.png)

![2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7682302.png)
![3-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]-1-(2,2,2-trifluoroethyl)piperidin-2-one](/img/structure/B7682307.png)
![5-(2,2,2-trifluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7682311.png)
![3-methyl-N-[3-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]propyl]furan-2-carboxamide](/img/structure/B7682323.png)

![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B7682346.png)